

An In-depth Technical Guide to the Spectral Data of Diethyl Chlorothiophosphate

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Compound of Interest

Compound Name: *Diethyl chlorothiophosphate*

Cat. No.: B041372

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for **diethyl chlorothiophosphate** (CAS No: 2524-04-1), a significant intermediate in the synthesis of various organophosphorus compounds. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral information and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **diethyl chlorothiophosphate**.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 89.56 MHz

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
4.300	Doublet of Quartets (dq)	$^3\text{JHH} = 7.1$ Hz, $^3\text{JPH} = 11.0$ Hz	-OCH ₂ -
1.414	Triplet of Doublets (td)	$^3\text{JHH} = 7.1$ Hz, $^4\text{JPH} = 1.0$ Hz	-CH ₃

Note: The multiplicities are inferred from the coupling constants and typical splitting patterns for ethoxy groups attached to phosphorus.

³¹P NMR Spectral Data

A definitive experimental value for the ³¹P NMR chemical shift of **diethyl chlorothiophosphate** was not explicitly available in the reviewed literature. However, based on structurally similar thiophosphate compounds, the chemical shift is expected to be in the downfield region. For context, related compounds such as O,O,S-triethyl phosphorothioate exhibit a ³¹P chemical shift of approximately 27 ppm.

Infrared (IR) Spectral Data

While the availability of the IR spectrum for **diethyl chlorothiophosphate** is confirmed, a detailed list of absorption peaks was not found in the surveyed resources. Key expected vibrational modes for this molecule include:

Functional Group	Expected Wavenumber Range (cm ⁻¹)
C-H stretch (alkyl)	2850-3000
P=S stretch	600-800
P-O-C stretch	950-1100
C-C stretch	1000-1200
P-Cl stretch	400-600

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) Molecular Weight: 188.61 g/mol

m/z	Relative Intensity (%)	Putative Fragment
188	100.0	$[M]^+$
160	7.7	$[M - C_2H_4]^+$
144	64.7	$[M - C_2H_4 - O]^+$ or $[M - C_2H_5O + H]^+$
132	71.5	$[M - C_2H_4 - S]^+$ or $[(C_2H_5O)_2P]^+$
116	62.2	$[(C_2H_5O)P(S)]^+$
97	76.3	$[C_2H_5O(P=S)]^+$
65	17.7	$[H_2PO_2]^+$
29	70.4	$[C_2H_5]^+$

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for acquiring the spectral data presented above. These methodologies are based on standard practices for the analysis of liquid organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard NMR spectrometer operating at a field strength suitable for 1H and ^{31}P nuclei (e.g., 300-500 MHz for 1H) is required.

1H NMR Spectroscopy Protocol:

- Sample Preparation: A solution of **diethyl chlorothiophosphate** is prepared by dissolving approximately 5-10 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrument Setup: The spectrometer is tuned to the 1H frequency. Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- Data Acquisition: The spectrum is acquired with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.

³¹P NMR Spectroscopy Protocol:

- Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
- Instrument Setup: The spectrometer is tuned to the ³¹P frequency. Proton decoupling is typically applied to simplify the spectrum to a single peak. An external standard, such as 85% phosphoric acid (H₃PO₄), is used and set to 0 ppm for chemical shift referencing.
- Data Acquisition: A sufficient number of scans are acquired to obtain a clear signal.
- Data Processing: The FID is processed using a Fourier transform, followed by phase and baseline correction. The chemical shift is referenced to the external H₃PO₄ standard.

Infrared (IR) Spectroscopy

A Fourier-Transform Infrared (FTIR) spectrometer is used for this analysis.

Protocol for Liquid Sample (Neat):

- Sample Preparation: A drop of neat **diethyl chlorothiophosphate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Background Spectrum: A background spectrum of the clean salt plates is recorded to subtract atmospheric and instrumental interferences.
- Sample Spectrum: The sample, sandwiched between the salt plates, is placed in the spectrometer's sample holder, and the infrared spectrum is recorded.
- Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction, is utilized.

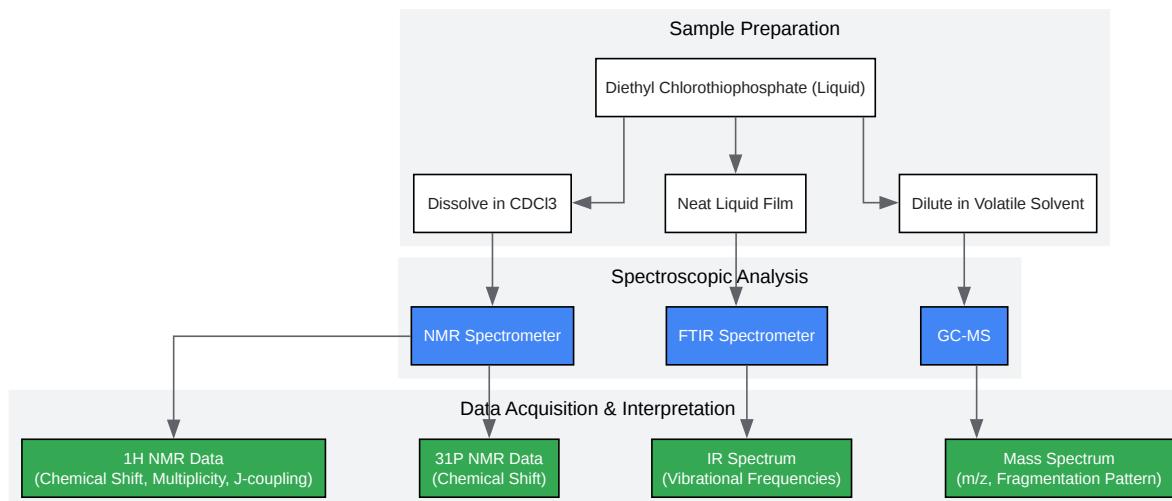
EI-MS Protocol:

- Sample Introduction: A dilute solution of **diethyl chlorothiophosphate** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC-MS system. The GC separates the compound from the solvent and any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Interpretation: The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio, allowing for the determination of the molecular weight and fragmentation pattern.

Visualizations

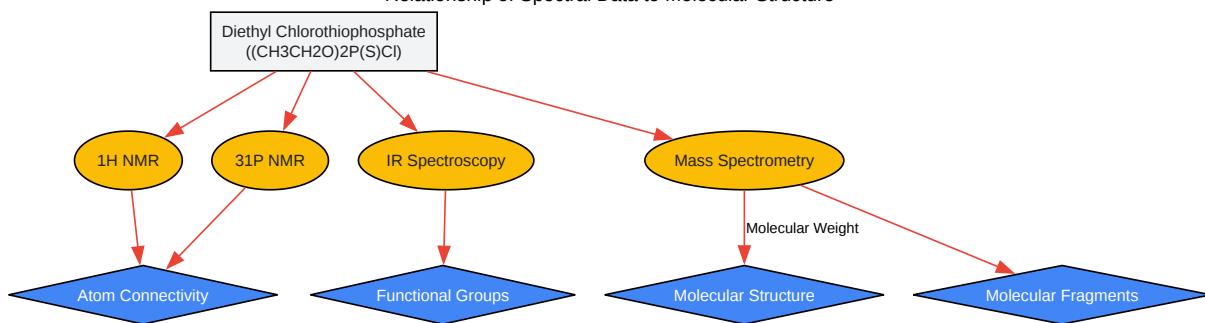
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectral data types.

Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow for obtaining spectral data of **diethyl chlorothiophosphate**.

Relationship of Spectral Data to Molecular Structure



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Caption: How different spectral data relate to molecular structure.

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